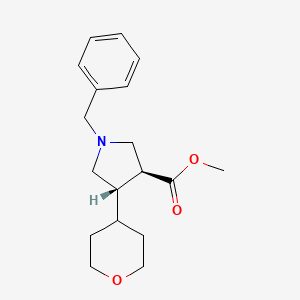

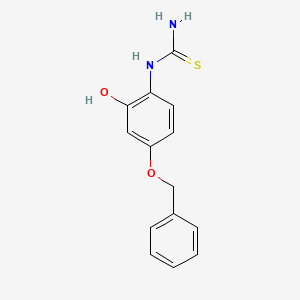

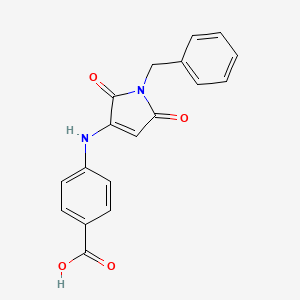

![molecular formula C20H13F4N3O2S2 B2716136 4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 919736-30-4](/img/structure/B2716136.png)

4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . These compounds were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

The molecular formula of this compound is C20H14FN3OS. The molecular weight is 363.41.Chemical Reactions Analysis

The compound has been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .Scientific Research Applications

Biochemical Inhibition and Therapeutic Potential

The compound 4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is part of a broader class of benzenesulfonamide derivatives explored for various biochemical and therapeutic applications. These molecules have garnered attention for their inhibitory activities against specific enzymes and potential applications in treating diseases, including cancer, inflammation, and infections.

Enzyme Inhibition and Pathway Modulation

One significant application of benzenesulfonamide derivatives is their role in inhibiting kynurenine 3-hydroxylase. This enzyme plays a critical role in the kynurenine pathway, which is involved in neurodegenerative diseases and conditions related to immune response and inflammation. Sulfonamides like 4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide have been shown to block this enzyme effectively, offering a pathway to explore treatments for neurological damage and disorders (Röver et al., 1997).

Anticancer and Antiviral Properties

The structural moiety of benzenesulfonamide, when modified with various substituents, has been associated with anticancer and antiviral activities. Certain derivatives exhibit potent anti-inflammatory, analgesic, and anticancer properties without causing significant tissue damage, suggesting their potential as therapeutic agents for conditions like cancer and viral infections (Küçükgüzel et al., 2013).

Photodynamic Therapy for Cancer

In photodynamic therapy, compounds that generate singlet oxygen when exposed to light are used to kill cancer cells. A novel zinc phthalocyanine derivative, substituted with benzenesulfonamide groups, has demonstrated high singlet oxygen quantum yield, making it a promising candidate for treating cancer through photodynamic therapy. Its excellent photophysical properties underscore its potential as a type II photosensitizer (Pişkin et al., 2020).

Development of Injectable COX-2 Inhibitors

Sulfonamide derivatives with specific modifications have shown selectivity and potency as COX-2 inhibitors, a critical target for anti-inflammatory drugs. Research into compounds like 3-fluoro-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide has led to the development of potential injectable formulations for treating inflammation, showcasing the versatility of sulfonamides in drug development (Pal et al., 2003).

Carbonic Anhydrase Inhibition for Medical Applications

Benzenesulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase isozymes, which are involved in various physiological processes. These compounds show promise in treating conditions such as glaucoma, edema, and certain cancers, highlighting the therapeutic potential of sulfonamide-based inhibitors (Gul et al., 2016).

Mechanism of Action

properties

IUPAC Name |

4-fluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4N3O2S2/c1-11-4-5-12(18-26-16-3-2-8-25-19(16)30-18)9-17(11)27-31(28,29)13-6-7-15(21)14(10-13)20(22,23)24/h2-10,27H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBQEXULZHVTEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

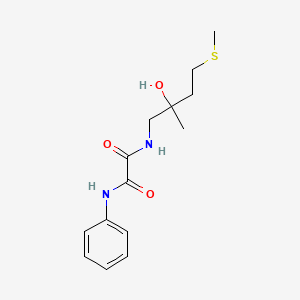

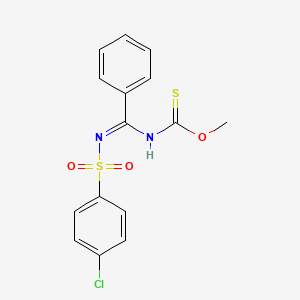

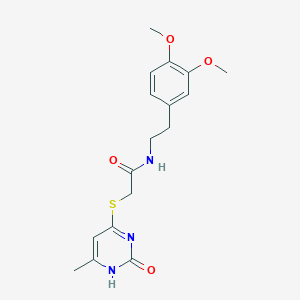

![N1-(sec-butyl)-N2-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2716057.png)

![2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2716070.png)